2-Methylimidazo[1,2-b]pyridazine
Overview
Description
2-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridazine rings, with a methyl group attached to the second position of the imidazole ring.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, a closely related class of compounds, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their interaction with their targets . These compounds have been found to exhibit significant activity against MDR-TB and XDR-TB . The mode of action of these compounds is based on their structure-activity relationship .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been found to inhibit mycobacterium tuberculosis pantothenate synthetase (ps), which is crucial for the survival of the bacteria .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related compounds have shown significant reduction of bacterial load when used to treat tuberculosis .
Action Environment
The environment can significantly impact the effectiveness of related compounds .
Biochemical Analysis
Cellular Effects
Related imidazo[1,2-a]pyridine compounds have shown to inhibit the growth of certain cancer cell lines . The influence of 2-Methylimidazo[1,2-b]pyridazine on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It’s known that the functionalization of imidazo[1,2-a]pyridines can occur through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Metabolic Pathways
One study suggests that related imidazo[1,2-a]pyridine compounds can undergo oxidative metabolism to yield glutathione conjugates , but it’s unclear if this applies to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-b]pyridazine can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the imidazo[1,2-b]pyridazine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyridazine ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives of this compound can be used as substrates for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced compounds.
Scientific Research Applications
2-Methylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
2-Methylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
2-Methylimidazo[1,2-c]pyrimidine: Another related compound with a different arrangement of the nitrogen atoms.
2-Methylimidazo[1,2-d]pyridazine: A compound with a similar core structure but different substitution patterns.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the methyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methylimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-7(9-6)3-2-4-8-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXPFGJKQDFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617808 | |
Record name | 2-Methylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-37-2 | |
Record name | 2-Methylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for the anti-inflammatory effects observed with 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids?
A1: The research suggests that the anti-inflammatory activity of these compounds is linked to their ability to inhibit prostaglandin biosynthesis []. While the exact mechanism of inhibition is not detailed in this study, this finding suggests that this compound-3-carboxylic acids might interact with enzymes involved in the prostaglandin synthesis pathway, such as cyclooxygenase (COX) enzymes. Further research is needed to elucidate the specific interactions and confirm the target enzyme.
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